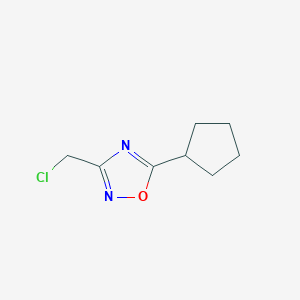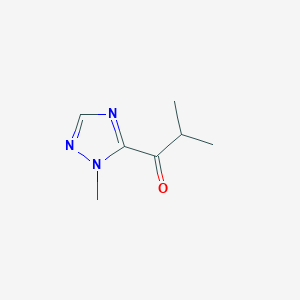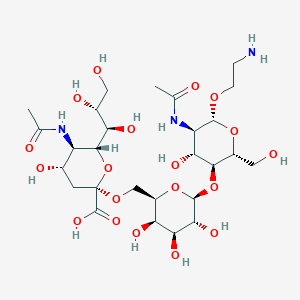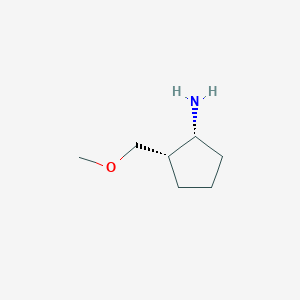
2-(2-Ethoxyphenoxy)-N-methylethanamine
Descripción general
Descripción
“2-(2-Ethoxyphenoxy)-N-methylethanamine” is a chemical compound. It is also known as 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride . The molecular formula is C13H20ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method . Then, o-ethoxyphenol reacts with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy) ethyl bromide . Another method involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyphenoxy)-N-methylethanamine” can be inferred from its molecular formula. The molecular formula of a similar compound, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, is C11H16O5S . Another similar compound, 2-[(2-Ethoxyphenoxy)methyl]oxirane, has a molecular formula of C11H14O3 .
Aplicaciones Científicas De Investigación
Metabolite Identification and Pharmacokinetics
- Chlorphenoxamine Metabolites : A study by Goenechea et al. (1987) identified various metabolites of chlorphenoxamine, a compound related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, in human urine. These metabolites were also found to be excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Biochemical Interactions and Analytical Techniques
- High-Performance Liquid Chromatography : Poklis et al. (2014) developed a method using high-performance liquid chromatography for detecting and quantifying a derivative of 2-(2-Ethoxyphenoxy)-N-methylethanamine in serum and urine, showcasing the importance of analytical techniques in understanding the pharmacokinetics of such compounds (Poklis et al., 2014).
Spectroscopy and XRD Studies
- Spectroscopic Analysis : Demircioğlu et al. (2019) investigated a compound similar to 2-(2-Ethoxyphenoxy)-N-methylethanamine using spectroscopic techniques. This study emphasizes the role of such techniques in understanding molecular structures and interactions, which is crucial for drug design and material science (Demircioğlu et al., 2019).
Fluorescence and Chemical Analysis
- Fluoroionophores Study : Research by Hong et al. (2012) on fluoroionophores, which includes compounds related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, highlights the potential applications in metal ion detection and molecular recognition technologies (Hong et al., 2012).
Molecular Pharmacology
- Pharmacological Profiles : Ogawa et al. (2002) examined the pharmacology of a compound structurally related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, emphasizing the importance of such studies in understanding the therapeutic potential and receptor interactions of novel compounds (Ogawa et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMDWDXCZNJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651139 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenoxy)-N-methylethanamine | |
CAS RN |
6660-49-7 | |
| Record name | 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)



![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B1416119.png)




